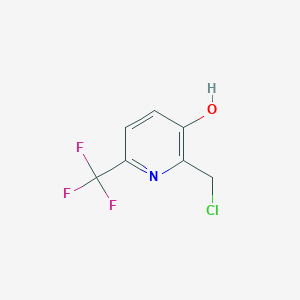

2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine

Overview

Description

2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of the trifluoromethyl group imparts significant stability and reactivity, making this compound particularly interesting for research and development in fields such as agrochemicals, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine typically involves the chloromethylation of 3-hydroxy-6-(trifluoromethyl)pyridine. This process can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst like hydrochloric acid . The reaction is usually conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. High-temperature and high-pressure conditions are often employed to accelerate the reaction rates and achieve higher throughput .

Chemical Reactions Analysis

Types of Reactions: 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under basic conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to its corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

- Substitution reactions yield various derivatives depending on the nucleophile used.

- Oxidation reactions produce carbonyl-containing compounds.

- Reduction reactions result in alcohols or amines .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine typically involves the chlorination of 2-hydroxy-6-trifluoromethylpyridine or related precursors. The compound's structure includes a trifluoromethyl group, which enhances its biological activity and physicochemical properties. The synthesis methods can include hydrolysis under alkaline conditions, often using solvents like dimethyl sulfoxide or tert-amyl alcohol, to yield the desired hydroxypyridine derivatives .

Agrochemical Applications

One of the primary applications of trifluoromethylpyridine derivatives, including this compound, is in agrochemicals. These compounds have been utilized to develop pesticides and herbicides due to their effectiveness against various pests and diseases. For instance, fluazifop-butyl, a known herbicide derived from trifluoromethylpyridine, has been widely used for crop protection .

Key Agrochemical Products:

- Fluazifop-butyl: A herbicide for controlling grasses in broadleaf crops.

- Fluazinam: A fungicide that disrupts respiration in fungi.

Pharmaceutical Applications

In the pharmaceutical sector, this compound has been explored for its potential as an active pharmaceutical ingredient (API). The unique properties of trifluoromethyl groups contribute to enhanced biological activity and selectivity in drug design. Research has indicated that derivatives of this compound may exhibit antiprotozoal activity against pathogens such as Trypanosoma cruzi and Leishmania donovani.

Biological Evaluation:

Recent studies have demonstrated that modifications to the pyridine scaffold can lead to improved potency and metabolic stability. For example, compounds derived from this structure have shown promising results in inhibiting protozoan growth with varying IC50 values, indicating their potential as therapeutic agents .

Case Study: Antiprotozoal Activity

A study evaluated several derivatives of trifluoromethylpyridine against various protozoan parasites. The results indicated that certain modifications significantly enhanced their efficacy while maintaining low toxicity to mammalian cells. The selectivity index (SI) values were calculated to assess the safety profile of these compounds .

Summary of Findings

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

- 2,3-Dichloro-5-(trifluoromethyl)pyridine

- 2,6-Dichloro-3-(trifluoromethyl)pyridine

- 3-Hydroxy-6-(trifluoromethyl)pyridine

Comparison: 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine is unique due to the presence of both a chloromethyl and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The trifluoromethyl group provides enhanced stability and reactivity, making it more versatile for various applications .

Biological Activity

2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological potency of organic molecules. The compound's unique structural characteristics make it a subject of interest in medicinal chemistry, particularly in the development of pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing properties, which can stabilize interactions with active sites on proteins.

Enzyme Inhibition

Research indicates that compounds with trifluoromethyl groups can inhibit enzyme activities effectively. For instance, studies on similar pyridine derivatives have shown that they can serve as inhibitors for various kinases and other enzymes involved in cancer progression and inflammation .

Antimicrobial Properties

The compound has also been investigated for its potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including multidrug-resistant organisms . The presence of the trifluoromethyl group is believed to contribute to enhanced antimicrobial activity.

Study on Anticancer Activity

A study published in a reputable journal examined the anticancer effects of various trifluoromethylated pyridines, including derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in several cancer cell lines, suggesting that the compound may possess anticancer properties .

Enzyme Interaction Studies

Another research effort focused on the interaction of trifluoromethylated compounds with specific kinases involved in cell signaling pathways. The findings revealed that these compounds could effectively inhibit kinase activity, thereby modulating cellular responses associated with tumor growth .

Comparative Analysis

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Enzyme Inhibition | Moderate to high inhibition potential | Varies by structure |

| Antimicrobial Activity | Effective against certain strains | Generally effective |

| Anticancer Activity | Promising results in vitro | Varies widely |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine?

- Methodological Answer : A widely used approach involves functionalizing pyridine precursors with trifluoromethyl, chloromethyl, and hydroxyl groups. For example:

Fluorination and Substitution : React 2-chloro-6-(trifluoromethyl)pyridine with a fluorinating agent (e.g., KF/DMSO) to introduce fluorine, followed by chloromethylation using ClCH₂OH/H₂SO₄ .

Multi-Step Synthesis :

- Step 1: Trifluoromethylation of pyridine via CuCF₃-mediated cross-coupling .

- Step 2: Hydroxylation at C3 using oxidizing agents (e.g., KMnO₄ under acidic conditions).

- Step 3: Chloromethylation via Friedel-Crafts alkylation with ClCH₂OAc and AlCl₃ .

Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for fluorination) and monitor regioselectivity using TLC or HPLC.

Q. How can the purity of this compound be assessed after synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to separate impurities.

- Spectroscopy : Confirm structural integrity via ¹⁹F NMR (δ ~ -60 ppm for CF₃) and ¹H NMR (δ 4.5–5.0 ppm for CH₂Cl) .

- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation from theoretical values).

Advanced Research Questions

Q. What strategies improve regiochemical control during the functionalization of trifluoromethylpyridine derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., -B(OH)₂) at specific positions to guide chloromethylation/hydroxylation. For example, Suzuki-Miyaura coupling with aryl boronic acids can pre-direct substituents .

- Computational Modeling : Use DFT calculations to predict reactive sites. The trifluoromethyl group exerts strong electron-withdrawing effects, making C2 and C6 positions more susceptible to electrophilic attack .

Case Study : A Pd-catalyzed coupling in achieved 89% regioselectivity for C6-substituted pyridines by leveraging steric hindrance from adjacent groups.

Q. How does the substitution pattern influence the compound’s bioactivity, particularly enzyme inhibition?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with active sites. The hydroxyl group at C3 often forms hydrogen bonds with catalytic residues .

Q. What analytical techniques resolve structural ambiguities in trifluoromethylpyridine derivatives?

- Methodological Answer :

- X-Ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., C–H···π stacking observed in ). For crystals, use slow evaporation of petroleum ether/ethyl acetate (1:1) .

- LC-MS/MS : Detect degradation products under stress conditions (e.g., hydrolytic cleavage of chloromethyl groups at pH < 3) .

- Vibrational Spectroscopy : Assign IR peaks (e.g., 1120 cm⁻¹ for C–F stretching) to confirm trifluoromethyl group integrity .

Q. Methodological Challenges and Solutions

Q. How can researchers mitigate side reactions during chloromethylation?

- Methodological Answer :

- Controlled Reaction Conditions : Use low temperatures (0–5°C) and slow addition of chloromethylating agents to avoid over-alkylation.

- Protection/Deprotection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers before chloromethylation, then remove with TBAF .

Example : achieved 92% yield by protecting the C3 hydroxyl group during ClCH₂OH treatment.

Q. What computational tools predict the metabolic stability of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate metabolic half-life and cytochrome P450 interactions. The trifluoromethyl group reduces oxidative metabolism .

- MD Simulations : Analyze binding stability with target proteins (e.g., 100 ns simulations in GROMACS) to identify potential metabolic hotspots .

Properties

IUPAC Name |

2-(chloromethyl)-6-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-3-4-5(13)1-2-6(12-4)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZBSMXLNZYQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.